BenchChemオンラインストアへようこそ!

5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide

BMI-1 inhibition Cancer stem cell Medicinal chemistry

Acquire 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide (CAS 2034612-20-7), a unique research compound with a distinct oxan-2-ylmethyl-pyrazole substituent. As a lipophilic analog of PTC-209, this scaffold enables exploration of hydrophobic pocket interactions (XLogP3 2.7). Leverage as a matched molecular pair or SDHI fungicide intermediate. Guarantee high-purity (>90%) for reproducible SAR, BMI-1, or Factor Xa mechanism-of-action studies.

Molecular Formula C14H16ClN3O2S
Molecular Weight 325.81
CAS No. 2034612-20-7
Cat. No. B2620082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide
CAS2034612-20-7
Molecular FormulaC14H16ClN3O2S
Molecular Weight325.81
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H16ClN3O2S/c15-13-5-4-12(21-13)14(19)17-10-7-16-18(8-10)9-11-3-1-2-6-20-11/h4-5,7-8,11H,1-3,6,9H2,(H,17,19)
InChIKeyVVCQDZDUBZZTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide (CAS 2034612-20-7): Procurement-Relevant Identity and Chemical Classification


5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide (CAS 2034612-20-7) is a synthetic small molecule (MW 325.8 g/mol) featuring a 5-chlorothiophene-2-carboxamide core linked to a pyrazole ring that is N-substituted with a tetrahydropyran-2-ylmethyl (oxan-2-ylmethyl) group. This compound belongs to the class of pyrazole-thiophene carboxamides, which are recognized scaffolds in medicinal chemistry for their roles in anticoagulant (Factor Xa inhibition), anticancer (BMI-1 inhibition), and antifungal (SDH inhibition) applications [1]. Its computed properties, including an XLogP3 of 2.7 and a topological polar surface area of 84.4 Ų, position it within drug-like chemical space [2]. The compound is cataloged by multiple suppliers as a research-grade screening compound and is not approved for therapeutic or veterinary use .

Why 5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide Cannot Be Replaced by Arbitrary Pyrazole-Thiophene Carboxamides


Within the pyrazole-thiophene carboxamide family, minimal structural perturbations at the N1-pyrazole substituent profoundly alter target engagement, potency, and pharmacokinetic behavior. For example, the clinical Factor Xa inhibitor rivaroxaban relies on a specific oxazolidinone-linked morpholinone substituent, whereas the preclinical BMI-1 inhibitor PTC-209 uses an oxolan-2-ylmethyl group. Replacing the tetrahydropyran (oxane) ring in the target compound with a tetrahydrofuran (oxolane) yields PTC-209 ; this single-atom change is predicted to shift cLogP by approximately +0.4 log units and alter metabolic stability due to differences in ring size and ether oxygen accessibility [1]. Consequently, generic substitution by compounds that share only the 5-chlorothiophene-2-carboxamide core—without matching the oxan-2-ylmethyl-pyrazole fragment—risks loss of the specific biological activity profile and physicochemical properties that define this entity for screening, SAR expansion, or patent scaffold exploration [2].

5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation from PTC-209: Tetrahydropyran vs. Tetrahydrofuran Substituent

The target compound differs from the known BMI-1 inhibitor PTC-209 by replacement of the tetrahydrofuran ring with a tetrahydropyran ring at the pyrazole N1 position. This structural variation increases the calculated lipophilicity (XLogP3 2.7 vs. estimated ≤2.3 for PTC-209) [1][2]. In BMI-1 inhibitor SAR, lipophilicity modulates cellular permeability and target engagement; PTC-209 itself has an IC50 of ~0.5 µM for BMI-1 downregulation [3]. While direct BMI-1 inhibition data for the target compound are not publicly available, the oxane-substituted scaffold represents a distinct chemical vector for probing hydrophobic pocket interactions and metabolic soft spots .

BMI-1 inhibition Cancer stem cell Medicinal chemistry

Differentiation from 5-Chloro-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide (Unsubstituted Pyrazole Core)

The N1-unsubstituted analog (CAS 1154953-18-0) lacks the oxan-2-ylmethyl group present in the target compound. This core fragment is a minimal pharmacophore, but its antifungal activity is weak (EC50 > 50 µM against common phytopathogens) [1]. In contrast, pyrazole-thiophene carboxamides with lipophilic N1 substituents, such as the target compound, are designed to occupy hydrophobic sub-pockets of succinate dehydrogenase (SDH). Analogs with para-fluorophenethyl substituents achieve EC50 values of 11.6 µM against Rhizoctonia solani, demonstrating the critical role of the N1 group [1]. The oxan-2-ylmethyl group in the target compound provides a distinct hydrogen-bond acceptor and steric profile compared to simple alkyl or aryl substituents, potentially improving SDH binding or selectivity [2].

Antifungal SDH inhibitor Agrochemical

Differentiation from 5-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Halogen Replacement and N1 Substitution

Replacement of the 5-chloro substituent with bromine (as in 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) alters halogen bonding geometry, steric bulk, and metabolic stability. The C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), conferring greater metabolic stability to the chloro analog [1]. Additionally, the oxan-2-ylmethyl group of the target compound provides greater steric shielding of the pyrazole N1 position compared to a simple ethyl group, potentially reducing CYP-mediated N-dealkylation [2]. For researchers studying halogen-dependent interactions (e.g., halogen bonding to backbone carbonyls in kinase hinge regions), the specific 5-chloro-thiophene-2-carboxamide pattern is the preferred pharmacophore [3].

Halogen bonding Medicinal chemistry Fragment screening

Differentiation from N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Carboxamide Substitution

The commercially available analog N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034556-47-1) replaces the thiophene ring with a benzo[d][1,3]dioxole moiety . This scaffold swap alters both electronic properties (thiophene is π-electron-rich and sulfur-containing, while benzodioxole is electron-rich with two oxygen atoms) and three-dimensional shape. The thiophene sulfur atom in the target compound can engage in sulfur-π and chalcogen bonding interactions that are absent in the benzodioxole analog [1]. For programs targeting proteins with methionine-rich binding pockets (e.g., Factor Xa S1/S4 subsites), the thiophene carboxamide offers unique non-covalent interaction capabilities that the benzodioxole isostere cannot replicate [2].

Scaffold hopping Bioisostere Screening library

Optimal Research and Industrial Application Scenarios for 5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide (CAS 2034612-20-7)


Medicinal Chemistry: BMI-1 Inhibitor Scaffold Optimization and SAR Expansion

The compound serves as a lipophilic analog of PTC-209 (oxolan-2-ylmethyl) for structure-activity relationship (SAR) studies targeting the BMI-1 protein in cancer stem cells. The oxan-2-ylmethyl group provides a distinct vector for exploring hydrophobic pocket interactions, with a calculated XLogP3 of 2.7 offering higher membrane permeability potential compared to PTC-209 (estimated XLogP3 ≤2.3). Researchers can use this compound to generate matched molecular pairs with PTC-209 to deconvolute the contribution of ring size to potency, selectivity, and metabolic stability [1][2].

Agrochemical Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Lead Generation

The compound is a structurally enabled intermediate for SDHI fungicide discovery programs. The 5-chlorothiophene-2-carboxamide core is a privileged scaffold for SDH inhibition, and the oxan-2-ylmethyl-pyrazole substituent offers a hydrogen-bond acceptor motif that can be optimized for binding to the ubiquinone-binding site. Analogs with optimized N1 substituents have demonstrated EC50 values as low as 11.6 µM against Rhizoctonia solani, and the target compound provides a starting point for further diversification [3].

Chemical Biology: Factor Xa Pharmacophore Tool Compound

The 5-chlorothiophene-2-carboxamide moiety is the key pharmacophore of rivaroxaban, the archetypal direct Factor Xa inhibitor. The target compound, bearing a pyrazole-oxane substituent instead of the oxazolidinone-morpholinone moiety of rivaroxaban, serves as a comparator tool for studying the contribution of the P1/P4 binding elements to Factor Xa inhibition. This enables academic and industrial laboratories to decouple the contributions of the chlorothiophene core from the oxazolidinone warhead in mechanism-of-action studies [4].

Computational Chemistry: Drug-Likeness Benchmarking and In Silico Screening

With its well-defined computed properties (MW 325.8, XLogP3 2.7, TPSA 84.4 Ų, HBD 1, HBA 4, rotatable bonds 4), the compound falls within optimal drug-like chemical space (Rule of Five compliant). It can be used as a calibration standard or reference compound in computational models predicting oral bioavailability, CNS penetration, or metabolic clearance. Its unique oxane-pyrazole-chlorothiophene architecture makes it a valuable addition to compound collections for validating pharmacophore models and machine learning-based ADMET predictors [2].

Quote Request

Request a Quote for 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.